6-Fluoro-1H-indole-7-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-1H-indole-7-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-2-1-6-3-4-11-9(6)7(8)5-12/h1-5,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABERBMIXWNNNEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN2)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Fluoro 1h Indole 7 Carbaldehyde
Retrosynthetic Analysis and Strategic Disconnections for the Target Compound
A retrosynthetic analysis of 6-fluoro-1H-indole-7-carbaldehyde reveals several key disconnections. The primary strategic considerations involve the sequence of introducing the fluorine and formyl groups and the construction of the indole (B1671886) core itself.
One logical disconnection is at the C7-formyl group, suggesting a late-stage formylation of a pre-existing 6-fluoroindole (B127801). This approach relies on the regioselective introduction of the aldehyde at the C7 position, which can be challenging due to the inherent reactivity of other positions on the indole ring.
Alternatively, the C-F bond can be considered for disconnection. This implies a fluorination step on an indole-7-carbaldehyde precursor. The success of this strategy hinges on achieving regioselective fluorination at the C6 position.
A more fundamental disconnection involves the construction of the indole ring itself. This opens up a variety of classical and modern indole syntheses, where the substitution pattern is established from appropriately functionalized acyclic precursors. This de novo approach often provides better control over the final substitution pattern.
De Novo Synthesis Approaches
De novo synthesis, the construction of the target molecule from simpler, acyclic precursors, offers a powerful and flexible route to this compound. This strategy allows for the strategic placement of the required substituents on the starting materials, thereby controlling the regiochemistry of the final product.
Ring-Closing Strategies for Indole Core Formation
Several classical and contemporary named reactions can be adapted for the synthesis of the fluorinated indole core. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
Modified Fischer Indole Synthesis : The Fischer indole synthesis is a robust method for indole formation from a phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.orgorganic-chemistry.org For the synthesis of 6-fluoroindoles, a (4-fluorophenyl)hydrazine (B109058) derivative would be a key starting material. wikipedia.org Modifications to the classical conditions, such as using milder acids or employing a one-pot approach, can improve yields and substrate scope. organic-chemistry.orgrsc.org For instance, a palladium-catalyzed variation allows for the coupling of aryl bromides and hydrazones. wikipedia.org
Larock Indole Synthesis : This palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne is a versatile method for preparing 2,3-disubstituted indoles. nih.govub.eduwikipedia.org To synthesize a 6-fluoroindole derivative, a 2-halo-4-fluoroaniline could be coupled with an appropriate alkyne. nih.gov The reaction is known for its good functional group tolerance and can be adapted for a variety of substituted indoles. ub.edu
Madelung Synthesis : The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. wikipedia.orgbhu.ac.in While the classical conditions are harsh, modern modifications using organolithium bases or copper-catalyzed processes allow for milder reaction conditions and broader applicability. wikipedia.orgclockss.orgresearchgate.net A suitably substituted N-(2-methyl-5-fluorophenyl)amide could serve as a precursor to the 6-fluoroindole core.
Reissert Indole Synthesis : This method involves the reductive cyclization of an o-nitrotoluene derivative with diethyl oxalate. bhu.ac.inwikipedia.org The reaction proceeds via an intermediate ethyl o-nitrophenylpyruvate, which upon reduction and cyclization yields an indole-2-carboxylic acid derivative. wikipedia.org This method is particularly useful for preparing indoles with specific substitution patterns, and continuous-flow hydrogenation has been shown to be an efficient modification. akjournals.com
Leimgruber-Batcho Indole Synthesis : This two-step process, which starts from an o-nitrotoluene, is a popular alternative to the Fischer synthesis due to the ready availability of starting materials and high yields under mild conditions. wikipedia.org The synthesis proceeds through an enamine intermediate which is then reductively cyclized. wikipedia.orgresearchgate.net A modified Leimgruber-Batcho reaction has been successfully used to prepare 6-chloro-5-fluoroindole, demonstrating its utility for synthesizing halogenated indoles. tandfonline.comresearchgate.net
Introduction of the Formyl Group (C7-Carbaldehyde)
The introduction of a formyl group at the C7 position of the indole ring is a critical step. Several formylation methods can be employed, with the choice depending on the substrate and the desired regioselectivity.
Vilsmeier-Haack Reaction : This is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgnumberanalytics.com The reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like DMF. numberanalytics.comwikipedia.org While formylation of indoles typically occurs at the C3 position, careful control of reaction conditions and the use of directing groups can influence the site of formylation. youtube.com
Reimer-Tiemann Reaction : This reaction is primarily used for the ortho-formylation of phenols, but it can also be applied to other electron-rich aromatic compounds, including indoles. The reaction typically uses chloroform (B151607) in a basic solution.
Gattermann-Koch Reaction : This reaction involves the formylation of aromatic compounds using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst. scienceinfo.comwikipedia.orgquora.com While it is generally not applicable to phenol (B47542) and phenol ether substrates, modifications can allow for the formylation of other heteroaromatic compounds. scienceinfo.comthermofisher.combyjus.com
Organometallic Approaches : Directed ortho-metalation, using organolithium reagents followed by quenching with a formylating agent like DMF, can provide a highly regioselective method for introducing the aldehyde group at the C7 position. This requires a directing group on the indole nitrogen.
Achieving formylation at the C7 position in the presence of other substituents, particularly the fluorine at C6 and the inherent reactivity of the C3 position, requires careful consideration of the electronic and steric effects of the substituents. The electron-withdrawing nature of the fluorine atom at C6 deactivates the benzene (B151609) ring towards electrophilic substitution, which can help to direct formylation to the pyrrole (B145914) ring. However, the C3 position remains the most nucleophilic site in the indole ring system. Therefore, blocking the C3 position or using a directed metalation strategy is often necessary to achieve selective C7 formylation.
Regioselective Fluorination Strategies
The introduction of a fluorine atom at a specific position on the indole ring can be accomplished through various fluorination methods.
Electrophilic Fluorination : This approach utilizes reagents that deliver an electrophilic fluorine species ("F+"). Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used. acs.orgnih.govacs.org The regioselectivity of electrophilic fluorination of indoles is highly dependent on the substitution pattern of the indole ring. acs.orgacs.orgrsc.org For an indole-7-carbaldehyde, the electron-withdrawing nature of the formyl group would direct the incoming electrophile to the C4 or C6 positions. Careful optimization of reaction conditions would be necessary to favor C6 fluorination.
Nucleophilic Fluorination : This method involves the displacement of a leaving group by a fluoride (B91410) ion. This strategy would require the synthesis of an indole-7-carbaldehyde precursor with a suitable leaving group (e.g., a nitro group or a halogen) at the C6 position. The Sandmeyer reaction, for instance, can be used to convert an amino group into a fluorine atom. tandfonline.com
Radical Fluorination : Recent advances have led to the development of radical fluorination methods. chemrxiv.orgnih.gov These methods often employ reagents that can generate a fluorine radical, which can then react with the aromatic ring. chemrxiv.org The regioselectivity of radical fluorination can be influenced by the electronic properties of the substrate.
Strategies for C6-Fluorination
The introduction of a fluorine atom onto the indole ring is typically achieved through electrophilic fluorination. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond have become the most common and effective for this transformation due to their relative stability, safety, and efficiency. wikipedia.org
One of the most widely used electrophilic fluorinating agents is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. wikipedia.orgorganic-chemistry.org This reagent is an air- and water-tolerant salt that serves as a potent fluorine donor. wikipedia.org The reaction generally involves the attack of the electron-rich indole ring on the electrophilic fluorine atom of the reagent. nih.gov While fluorination of indoles often occurs at the electron-rich C3 position, achieving selectivity at the C6 position requires careful strategy, often involving blocking other reactive sites or using specific directing groups. organic-chemistry.orgresearchgate.net
Table 1: Common Electrophilic Fluorinating Agents
| Reagent Name | Common Acronym | Key Features |
|---|---|---|
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Stable, solid, commercially available, strong electrophilic fluorine source. wikipedia.orgorganic-chemistry.org |
| N-Fluorobenzenesulfonimide | NFSI | Effective and commonly used N-F reagent. wikipedia.orgacs.org |
The mechanism of electrophilic fluorination is complex and still debated, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the substrate and conditions. wikipedia.orgwikipedia.org
Influence of Existing Substituents on Fluorination Regioselectivity
The position of electrophilic attack on the indole ring is heavily influenced by the electronic properties of existing substituents. wikipedia.org Electron-donating groups (EDGs) activate the ring towards electrophilic substitution and are typically ortho/para-directing, while electron-withdrawing groups (EWGs) are deactivating and meta-directing. wikipedia.org
For the synthesis of this compound, the presence of a group at the C7 position (such as a protected aldehyde or a precursor) and the protecting group on the indole nitrogen will dictate the regiochemical outcome of the fluorination. Halogens like fluorine are considered deactivating but ortho/para-directing. wikipedia.org Therefore, starting with a 7-substituted indole, electrophilic fluorination would be directed to the C4 and C6 positions. Strategic blocking of the more reactive C4 position may be necessary to favor C6 fluorination.
Directing groups are a powerful tool for controlling regioselectivity in C-H functionalization. nih.govresearchgate.net For instance, installing a removable phosphinoyl or pivaloyl group on the indole nitrogen can direct metallation and subsequent functionalization to specific positions like C6 or C7. nih.govresearchgate.net While much of this work has focused on arylation and other C-C bond formations, the principles can be extended to guide fluorination. researchgate.net For example, a bulky directing group at the N1 position can sterically hinder the C2 and C7 positions, potentially favoring electrophilic attack at other sites on the benzene ring.
Functional Group Interconversion Strategies for its Production
An alternative to direct formylation at C7 is the introduction of a different functional group that can be subsequently converted to the aldehyde.
Oxidation/Reduction Routes from Related Carboxylic Acids, Alcohols, or Nitriles
The aldehyde functionality at C7 can be accessed from a corresponding carboxylic acid, alcohol, or nitrile.
Reduction of Carboxylic Acids: A 6-fluoro-1H-indole-7-carboxylic acid can be reduced to the target aldehyde. This transformation is challenging as over-reduction to the alcohol is a common side reaction. nih.gov Specialized, sterically hindered reducing agents are often required. Carboxylate reductases (CARs) offer a biocatalytic alternative, directly converting carboxylic acids to aldehydes under mild, aqueous conditions. nih.gov
Oxidation of Alcohols: The oxidation of a 6-fluoro-1H-indole-7-methanol is a straightforward method to obtain the aldehyde. A variety of mild oxidizing agents, such as manganese dioxide (MnO₂), Dess-Martin periodinane (DMP), or Swern oxidation conditions, can be employed to perform this conversion without oxidizing the indole ring itself.
Reduction of Nitriles: A 6-fluoro-1H-indole-7-carbonitrile can serve as a precursor to the aldehyde. A common method for this conversion is reduction using Diisobutylaluminium hydride (DIBAL-H) at low temperatures, which reduces the nitrile to an imine that is then hydrolyzed to the aldehyde upon aqueous workup.
Manipulation of Protecting Groups for Selective Functionalization
Protecting groups are essential for managing the reactivity of the indole nucleus, particularly the N-H proton and the electron-rich C3 position, enabling selective functionalization on the benzene ring. jst.go.jp
The choice of the N-protecting group is crucial. Groups like tert-Butoxycarbonyl (Boc), benzenesulfonyl (Bs), or triisopropylsilyl (TIPS) are commonly used. A bulky protecting group can sterically block the C7 position, necessitating its introduction before other functionalizations. Conversely, some protecting groups can act as directing groups for metallation. For example, a pivaloyl group at the N1 position can direct lithiation to the C7 position, allowing for the introduction of an electrophile that can later be converted to the aldehyde. researchgate.net Similarly, a removable N-P(O)tBu₂ group has been shown to direct arylation to the C7 position with palladium catalysts and the C6 position with copper catalysts, showcasing the nuanced control achievable through protecting/directing group strategies. researchgate.net
Catalytic Approaches in Synthesis
Modern synthetic chemistry heavily relies on transition metal catalysis to achieve high efficiency and selectivity. Palladium, rhodium, and gold catalysts are particularly powerful for indole synthesis and functionalization.
Transition Metal-Catalyzed Methods (e.g., Palladium, Rhodium, Gold catalysis)
Transition metal-catalyzed reactions provide elegant solutions for constructing the substituted indole core or for the direct C-H functionalization to install the required groups.
Palladium Catalysis: Palladium catalysts are extensively used for cross-coupling reactions to form C-C and C-N bonds. beilstein-journals.org A strategy for synthesizing the target molecule could involve a palladium-catalyzed annulation of a suitably substituted aniline (B41778) and alkyne. nih.govrsc.org For instance, a 3-fluoro-2-iodoaniline (B1320775) could be coupled with an alkyne bearing a protected aldehyde precursor. Furthermore, palladium-catalyzed C-H functionalization has been developed for the direct arylation of indoles. nih.gov While C2 and C3 are the most common sites, specific directing groups can achieve C7 functionalization. rsc.org Palladium-catalyzed carbonylation, using formic acid as a CO source, can convert aryl iodides into aromatic aldehydes, a method that could be applied to a 6-fluoro-7-iodoindole intermediate. organic-chemistry.org
Rhodium Catalysis: Rhodium catalysts are particularly effective for directed C-H activation. researchgate.netresearchgate.net By installing a directing group on the indole nitrogen, such as a phosphine (B1218219) (PR₂) or a carboxamide, rhodium can selectively activate the C7 C-H bond for various coupling reactions, including arylation, olefination, and acylation. researchgate.netnih.gov For example, a rhodium(I) catalyst like Wilkinson's catalyst, in conjunction with an N-PtBu₂ directing group, can facilitate the C7 arylation of indoles. nih.gov Rhodium(II) catalysts have been shown to mediate the C6-alkylation of protic indoles through a hydrogen-bonding directing effect. snnu.edu.cn Such strategies could be adapted to build the 6-fluoro-7-formyl substitution pattern.
Gold Catalysis: Gold catalysts are renowned for their ability to activate alkynes toward nucleophilic attack. nih.govacs.orgresearchgate.net This reactivity is exploited in numerous indole syntheses via the cyclization of ortho-alkynylanilines. nih.gov A "back-to-front" strategy, involving the benzannulation of a functionalized pyrrole, offers excellent control for regioselective functionalization at the C4–C7 positions. nih.govacs.org For instance, a gold-catalyzed cyclization of a pyrrole derivative bearing an alkynyl and a latent aldehyde function could be envisioned to construct the benzene ring with the desired C7-substituent. nih.gov
Table 2: Examples of Transition Metal-Catalyzed Reactions for Indole Functionalization
| Catalyst Type | Reaction | Position | Key Features |
|---|---|---|---|
| Palladium | C-H Arylation | C7 | Requires a phosphinoyl-directing group and a pyridine-type ligand. researchgate.net |
| Palladium | Reductive Cyclization | - | Synthesizes indoles from β-nitrostyrenes using a CO surrogate. mdpi.com |
| Rhodium | C-H Arylation | C7 | Utilizes an N-PR₂ directing group and a Rh(I) catalyst. nih.gov |
| Rhodium | C-H Alkylation | C6 | Employs Rh(II) catalysts with protic indoles, directed by hydrogen bonding. snnu.edu.cn |
| Rhodium | C-H Acylation | C7 | N-PtBu₂ chelation-assisted group enables selective acylation. researchgate.net |
| Gold | Cyclization/Annulation | C7 | "Back-to-front" synthesis from pyrrole precursors allows for C7 functionalization. nih.govacs.org |
Organocatalysis and Biocatalysis for Selective Synthesis
The selective introduction of a formyl group at the C7 position of the 6-fluoroindole core is a significant synthetic challenge. Organocatalysis and biocatalysis present powerful tools to achieve this selectivity, minimizing the need for traditional protecting group strategies and often proceeding under mild conditions.
Organocatalysis:
Organocatalytic approaches to indole formylation can be envisioned through various activation modes. For instance, a plausible strategy involves the use of an N-heterocyclic carbene (NHC) catalyst. NHCs are known to activate aldehydes and facilitate their reaction with a range of nucleophiles. In a hypothetical reaction, an NHC could be used to generate a reactive acyl anion equivalent from a suitable formylating agent, which would then react with a 6-fluoroindole derivative. The steric and electronic properties of the NHC catalyst could be tuned to favor functionalization at the less hindered C7 position.
Another potential organocatalytic route is the aminocatalytic activation of a suitable substrate. For example, a chiral secondary amine catalyst, such as a derivative of proline, could be employed in a multi-step sequence involving the asymmetric functionalization of the indole nucleus prior to the introduction of the carbaldehyde group.
Biocatalysis:
Biocatalytic methods offer unparalleled selectivity and operate under environmentally friendly aqueous conditions. Enzymes such as monooxygenases or dioxygenases could potentially be engineered to selectively hydroxylate the C7 position of 6-fluoroindole. The resulting 7-hydroxy-6-fluoroindole could then be oxidized to the desired aldehyde using a mild, selective oxidizing agent or another enzymatic step.
Furthermore, the use of whole-cell biocatalysts expressing a cascade of enzymes could enable a one-pot synthesis from a simple starting material. For instance, a genetically modified microorganism could be designed to perform a selective formylation of 6-fluoroindole directly. While this approach requires significant initial investment in enzyme screening and engineering, it represents a highly sustainable and efficient long-term manufacturing strategy.
| Catalyst Type | Proposed Reaction | Potential Advantages |
| N-Heterocyclic Carbene (NHC) | NHC-catalyzed formylation of a 6-fluoroindole derivative | Mild reaction conditions, tunable selectivity |
| Proline Derivative | Asymmetric functionalization followed by formylation | High enantioselectivity for chiral derivatives |
| Monooxygenase | Selective hydroxylation of 6-fluoroindole at C7 | High regioselectivity, aqueous media |
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and economically viable processes.
Solvent-Free Reactions and Alternative Reaction Media (e.g., ionic liquids, deep eutectic solvents, water)
Moving away from volatile organic solvents is a cornerstone of green chemistry.
Solvent-Free Reactions:
Solvent-free, or neat, reactions offer significant environmental benefits by eliminating solvent waste and simplifying product purification. nih.gov A potential solvent-free approach for a key step in the synthesis of this compound could be a solid-state reaction, where the reactants are ground together, possibly with a catalyst. For example, a solid-supported acid or base catalyst could be used to promote the formylation of 6-fluoroindole under solvent-free conditions. nih.gov
Alternative Reaction Media:
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure and high thermal stability make them attractive alternatives to traditional solvents. A Vilsmeier-Haack or a similar formylation reaction to produce this compound could potentially be carried out in an appropriate ionic liquid, which could enhance reaction rates and facilitate catalyst recycling.
Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable and can be prepared from inexpensive and renewable resources. A DES could serve as the reaction medium for the enzymatic or organocatalytic synthesis of the target molecule, potentially enhancing enzyme stability and activity.
Water: As the ultimate green solvent, water is an ideal medium for many biocatalytic reactions. The development of water-soluble catalysts and reaction conditions that allow for the synthesis of this compound in water would be a significant advancement in green chemistry.
| Reaction Medium | Example Application | Green Advantages |
| Solvent-Free | Solid-state formylation of 6-fluoroindole | No solvent waste, simplified workup |
| Ionic Liquids | Vilsmeier-Haack formylation | Catalyst recycling, low volatility |
| Deep Eutectic Solvents | Enzymatic synthesis | Biodegradable, from renewable resources |
| Water | Biocatalytic hydroxylation and oxidation | Non-toxic, abundant, environmentally benign |
Microwave and Ultrasound Assisted Synthesis
Microwave and ultrasound irradiation are energy-efficient techniques that can significantly accelerate chemical reactions.
Microwave-Assisted Synthesis:
Microwave heating can lead to rapid and uniform heating of the reaction mixture, often resulting in dramatically reduced reaction times and improved yields. mdpi.com A microwave-assisted Fischer indole synthesis or a palladium-catalyzed cyclization to form the 6-fluoroindole core could be highly efficient. mdpi.com Similarly, the formylation step could be accelerated under microwave irradiation, potentially allowing for the use of less reactive and more environmentally friendly formylating agents.
Ultrasound-Assisted Synthesis:
Sonication can enhance mass transfer and create localized hot spots, leading to increased reaction rates. The use of ultrasound could be particularly beneficial for heterogeneous reactions, such as those involving solid-supported catalysts or poorly soluble starting materials in the synthesis of this compound.
Sustainable Reagent and Catalyst Development
The development of sustainable reagents and catalysts is paramount for the green synthesis of this compound.
Sustainable Reagents:
This involves replacing hazardous and stoichiometric reagents with greener alternatives. For instance, instead of using toxic formylating agents like phosphorus oxychloride in a Vilsmeier-Haack reaction, one might explore the use of dimethylformamide dimethyl acetal (B89532) or other less hazardous alternatives. The use of a benign oxidant, such as hydrogen peroxide with a suitable catalyst, for the oxidation of a 7-methyl or 7-hydroxymethyl group to the aldehyde would be another green approach.
Sustainable Catalysts:
The focus here is on developing catalysts that are derived from abundant and non-toxic metals or are metal-free.
Earth-Abundant Metal Catalysts: Replacing precious metal catalysts (e.g., palladium, rhodium) with catalysts based on iron, copper, or manganese is a key goal of sustainable chemistry. For example, an iron-catalyzed cross-coupling reaction could be a key step in constructing the 6-fluoroindole skeleton.
Nanocatalysts: Nanoparticulate catalysts can offer high activity and selectivity due to their large surface area-to-volume ratio. The development of recyclable magnetic nanocatalysts for the synthesis of this compound would allow for easy separation and reuse, minimizing catalyst waste.
Biocatalysts and Organocatalysts: As discussed earlier, enzymes and small organic molecules are inherently sustainable catalysts, derived from renewable resources and operating under mild conditions.
Chemical Reactivity and Derivatization Pathways of 6 Fluoro 1h Indole 7 Carbaldehyde
Reactivity of the Carbaldehyde Moiety
The carbaldehyde group at the 7-position of the indole (B1671886) ring is a key site for a multitude of chemical reactions, enabling the synthesis of a wide array of derivatives.
Nucleophilic Addition Reactions
The electrophilic carbon atom of the carbaldehyde group is susceptible to attack by various nucleophiles. These reactions are fundamental in constructing more complex molecular architectures.
Grignard Reaction: The addition of Grignard reagents to 6-Fluoro-1H-indole-7-carbaldehyde provides a direct route to secondary alcohols. The choice of the Grignard reagent determines the nature of the alkyl or aryl group introduced at the carbinol center. While specific examples with this compound are not extensively documented, the general reactivity of aldehydes with Grignard reagents is a well-established transformation in organic synthesis. uni-muenchen.de
Aldol and Knoevenagel Condensations: The carbaldehyde can participate in aldol-type reactions with enolates or in Knoevenagel condensations with active methylene (B1212753) compounds. These reactions lead to the formation of α,β-unsaturated carbonyl compounds or related structures, which are valuable intermediates in organic synthesis.
Wittig and Horner-Wadsworth-Emmons Reactions: The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful methods for the conversion of aldehydes into alkenes. organic-chemistry.org The HWE reaction, in particular, is known for its high stereoselectivity, often favoring the formation of (E)-alkenes. wikipedia.orgorganicchemistrydata.org This reaction involves the use of a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than the corresponding Wittig ylide. wikipedia.org The HWE reaction has been successfully employed in the synthesis of various fluoro-containing organic compounds. rsc.org
| Reaction | Reagents | Product Type | Key Features |
| Grignard Reaction | RMgX | Secondary Alcohol | Formation of a new C-C bond. |
| Aldol Condensation | Enolate | β-Hydroxy Aldehyde/Ketone | C-C bond formation. |
| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated Product | C=C bond formation. |
| Wittig Reaction | Phosphonium Ylide | Alkene | Versatile alkene synthesis. |
| Horner-Wadsworth-Emmons Reaction | Phosphonate Carbanion | (E)-Alkene (typically) | High stereoselectivity, water-soluble byproduct. organic-chemistry.orgwikipedia.org |
Condensation Reactions and Imine Formation
The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction is typically reversible and may require the removal of water to drive the equilibrium towards the product. masterorganicchemistry.com Imines are valuable intermediates that can be further reduced to secondary amines or participate in other chemical transformations.
Oxidation and Reduction Chemistry
The aldehyde functional group can be readily oxidized or reduced to afford other important functional groups.
Oxidation: Oxidation of the carbaldehyde group yields the corresponding carboxylic acid, 6-fluoro-1H-indole-7-carboxylic acid. A variety of oxidizing agents can be employed for this transformation, such as potassium permanganate (B83412) or chromium trioxide.
Reduction: The reduction of the aldehyde provides the primary alcohol, (6-fluoro-1H-indol-7-yl)methanol. Common reducing agents for this purpose include sodium borohydride (B1222165) and lithium aluminum hydride. evitachem.com
Reactivity of the Indole Nitrogen (N1)
The nitrogen atom of the indole ring possesses a lone pair of electrons and can act as a nucleophile or be deprotonated to form an anion, enabling a range of derivatization strategies.
N-Alkylation, N-Acylation, and N-Protection Strategies
N-Alkylation: The indole nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base. nih.govrsc.orgmdpi.com This reaction introduces an alkyl group onto the nitrogen atom, which can be useful for modifying the electronic properties of the indole ring or for installing functional groups for further elaboration. Iron-catalyzed N-alkylation of indolines followed by oxidation is a modern approach to synthesizing N-alkylated indoles. nih.gov
N-Acylation: Acylation of the indole nitrogen can be achieved using acylating agents like acid chlorides or anhydrides. This introduces an acyl group, which can serve as a protecting group or as a handle for further functionalization.
N-Protection: In multi-step syntheses, it is often necessary to protect the indole nitrogen to prevent unwanted side reactions. A variety of protecting groups can be employed, and their selection depends on the specific reaction conditions to be used in subsequent steps. The protection of the indole nitrogen is a well-established strategy in indole chemistry. ekb.eg
Reactivity of the Indole Ring System (Electrophilic Aromatic Substitution, C-H Activation)
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The pyrrole (B145914) moiety is generally more reactive than the benzene (B151609) portion. quora.com However, the substituents on this compound significantly modulate this intrinsic reactivity.
The indole nucleus typically undergoes electrophilic substitution at the C3 position, as this leads to a more stable cationic intermediate where the positive charge can be delocalized without disrupting the aromaticity of the benzene ring. quora.comquimicaorganica.org In the case of this compound, both the C6-fluoro and C7-carbaldehyde groups are electron-withdrawing, which deactivates the entire ring system towards electrophilic attack.
C2 Position: While less favored than C3, functionalization at C2 can occur, particularly if the C3 position is blocked or under specific reaction conditions, such as certain C-H activation protocols.
C4 and C5 Positions: These positions on the benzenoid ring are significantly less reactive towards traditional electrophilic attack compared to the pyrrole ring. nih.gov The strong deactivating effects of the adjacent C6-fluoro and C7-carbaldehyde groups further reduce their nucleophilicity. Functionalization at these sites is challenging and typically requires modern synthetic methods like directed C-H activation. nih.govresearchgate.net
The general order of reactivity for electrophilic substitution is expected to be C3 > C2 >> C5 > C4. However, this can be altered dramatically by employing transition-metal-catalyzed C-H functionalization strategies.
The mechanism for electrophilic substitution on the indole ring involves the attack of an electrophile on the electron-rich π-system to form a resonance-stabilized cationic intermediate, often called a sigma complex or Wheland intermediate. This is followed by the loss of a proton to restore the aromatic system. quimicaorganica.org
Achieving regioselectivity at the less reactive C4, C5, C6, and C7 positions of the indole ring is a significant synthetic challenge. nih.govresearchgate.net Modern synthetic chemistry has overcome this by using directing groups (DGs) that chelate to a metal catalyst and guide the functionalization to a specific C-H bond. researchgate.netnih.gov
In this compound, the C7-carbaldehyde group can potentially act as a directing group. Research has demonstrated that a C3-formyl group can effectively direct palladium-catalyzed C-H arylation to the C4 position. nih.gov By analogy, the C7-carbaldehyde group could direct functionalization to an adjacent position, although the specific outcome would depend on the catalyst system and reaction conditions. The development of directing group strategies has enabled a wide range of C-H functionalizations at the traditionally inaccessible benzene core of indoles, including arylations, olefinations, and acylations. researchgate.netnih.gov
| Directed C-H Functionalization of Indoles | |
| Strategy | Installation of a directing group (DG) to guide a metal catalyst to a specific C-H bond. |
| Common DGs | Pivaloyl, N-P(O)tBu2, Carbonyl (e.g., aldehyde). nih.govresearchgate.net |
| Target Positions | C2, C4, C5, C6, C7. nih.govresearchgate.net |
| Potential for Subject Compound | The C7-carbaldehyde could act as an intrinsic directing group for functionalization at a neighboring position. |
Influence of the Fluorine Substituent on Reactivity and Regioselectivity
The incorporation of fluorine into organic molecules can profoundly alter their chemical and physical properties. beilstein-journals.orgnih.gov In this compound, the C6-fluoro substituent exerts a powerful influence on the molecule's reactivity.
Electronic Effects: Fluorine is the most electronegative element, resulting in a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density across the indole ring, decreasing its nucleophilicity and thus its reactivity towards electrophiles. This deactivation can lead to increased metabolic stability in drug molecules. nih.gov
Regioselectivity: While the primary directing effects in electrophilic substitution are governed by the indole nitrogen, the fluorine atom can serve as a secondary electronic influence. Furthermore, in directed C-H functionalization reactions, the electronic nature of the ring can affect the efficiency and outcome. For instance, studies on substituted indole-3-carbaldehydes in cascade reactions showed that halogen groups like fluoro were compatible with the reaction conditions. acs.orgacs.org
Kinetic and Thermodynamic Effects: Theoretical studies on related reactions have shown that fluorine substitution can impact both the activation energy and the thermodynamic stability of intermediates and products. researchgate.net
| Effect of C6-Fluorine Substituent | |
| Primary Electronic Effect | Strong inductive electron withdrawal (-I effect). researchgate.net |
| Impact on Reactivity | Deactivation of the indole ring towards electrophilic attack. researchgate.net |
| Impact on Regioselectivity | Secondary electronic influence; generally compatible with various functionalization reactions. acs.org |
| Potential Benefits in Medicinal Chemistry | Can enhance metabolic stability and bioavailability. nih.govresearchgate.net |
Cascade and Multi-Component Reactions Involving this compound
The aldehyde functionality at the C7 position makes this compound a valuable substrate for cascade and multi-component reactions (MCRs), which allow for the rapid construction of complex molecular architectures from simple starting materials. nih.gov
The aldehyde group can participate in a variety of transformations. For example, rhodium-catalyzed cascade annulations between indolecarbaldehydes and alkynes have been developed to synthesize polycyclic indole skeletons. acs.orgacs.org In these reactions, the aldehyde often acts as a directing group to initiate a C-H activation event, followed by a sequence of bond-forming steps. acs.org
It is plausible that this compound could undergo similar cascade reactions. For instance, a [3+2] cascade annulation with an alkyne, directed by the C7-aldehyde, could potentially lead to the formation of novel fluorinated cyclopenta[g]indole derivatives. The presence of the fluorine atom would be carried through into the complex product, offering a route to new fluorinated heterocyclic systems. Such reactions are highly valued for their efficiency and ability to generate molecular diversity. nih.govrsc.org
Advanced Spectroscopic and Structural Elucidation of 6 Fluoro 1h Indole 7 Carbaldehyde and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 6-Fluoro-1H-indole-7-carbaldehyde, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would be employed to unequivocally assign all proton and carbon signals.
Proton (¹H) NMR Spectral Analysis and Chemical Shift Perturbations
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the indole (B1671886) core and the aldehyde group. The chemical shifts are significantly influenced by the electron-withdrawing nature of the fluorine and aldehyde substituents.
The aldehyde proton (CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The N-H proton of the indole ring is also expected to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, but generally appearing in the range of δ 8.0-12.0 ppm.
The aromatic protons on the indole ring will display characteristic splitting patterns and chemical shifts. The H5 proton, being adjacent to the fluorine atom at C6, is expected to show a doublet of doublets due to coupling with both the fluorine atom and the H4 proton. The H4 proton would likely appear as a doublet, coupled to H5. The protons of the pyrrole (B145914) ring, H2 and H3, would also be present, with their exact chemical shifts influenced by the substituents on the benzene (B151609) ring.
Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| H1 (N-H) | 8.0 - 12.0 | br s | - |
| H2 | ~7.0 - 7.5 | m | - |
| H3 | ~6.5 - 7.0 | m | - |
| H4 | ~7.5 - 7.8 | d | J(H4-H5) = ~8-9 |
| H5 | ~7.0 - 7.3 | dd | J(H5-H4) = ~8-9, J(H5-F) = ~4-5 |
| CHO | 9.5 - 10.5 | s | - |
Note: The data in this table is predictive and based on the analysis of similar compounds.
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically in the range of δ 185-195 ppm. The carbon atom directly bonded to the fluorine (C6) will exhibit a large one-bond C-F coupling constant, appearing as a doublet. The other aromatic carbons will have chemical shifts influenced by the substituents, and their assignments can be confirmed using 2D NMR techniques.
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
| C2 | ~120 - 130 |
| C3 | ~100 - 110 |
| C3a | ~125 - 135 |
| C4 | ~120 - 125 |
| C5 | ~110 - 115 (d, J(C5-F)) |
| C6 | ~155 - 165 (d, ¹J(C6-F)) |
| C7 | ~115 - 120 |
| C7a | ~135 - 140 |
| CHO | ~185 - 195 |
Note: The data in this table is predictive and based on the analysis of similar compounds.
Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization
¹⁹F NMR spectroscopy is a highly sensitive technique that would provide a single signal for the fluorine atom at the C6 position. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, the signal would likely appear as a doublet of doublets due to coupling with the adjacent protons, H5 and potentially a smaller long-range coupling with H7 (the aldehyde proton). This would provide definitive evidence for the position of the fluorine atom.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. nih.gov For instance, a cross-peak between H4 and H5 would confirm their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov It would be used to assign the carbon signals for all protonated carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the aldehyde proton and the H1 (N-H) proton, for instance.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be used to determine the exact mass of this compound with high precision. The molecular formula of the compound is C₉H₆FNO. rsc.org The theoretical monoisotopic mass can be calculated with a high degree of accuracy. The experimentally determined mass from HRMS should match this theoretical value within a very small error margin (typically < 5 ppm), which would confirm the elemental composition of the molecule.
Predicted HRMS Data for this compound
| Ion | Molecular Formula | Theoretical m/z |
| [M+H]⁺ | C₉H₇FNO⁺ | 164.0506 |
| [M+Na]⁺ | C₉H₆FNNaO⁺ | 186.0325 |
Note: The data in this table is predictive and based on theoretical calculations.
Fragmentation Pathways and Structural Information from MS/MS
Mass spectrometry (MS) coupled with tandem mass spectrometry (MS/MS) provides invaluable information regarding the structure of this compound and its derivatives by elucidating their fragmentation pathways under specific ionization conditions. While specific MS/MS data for this compound is not extensively published, the fragmentation behavior can be predicted based on the known mass spectrometric analysis of indole alkaloids and substituted indoles. scirp.orgnih.gov
Under electron impact (EI) or electrospray ionization (ESI), the molecular ion ([M]+• or [M+H]+) of this compound would be readily formed. Subsequent fragmentation is expected to proceed through several characteristic pathways, primarily involving the loss of small neutral molecules and radicals from the formyl and indole functionalities.
A primary fragmentation pathway for aromatic aldehydes involves the loss of a hydrogen radical (H•) from the aldehyde group, leading to a stable acylium ion ([M-1]+). libretexts.org Another common fragmentation is the loss of the entire formyl group as a radical (•CHO) or a neutral molecule of carbon monoxide (CO), resulting in ions at [M-29]+. savemyexams.commiamioh.edu
For the indole core, fragmentation is often characterized by the cleavage of the pyrrole ring. The presence of the fluorine atom on the benzene ring is expected to influence the fragmentation pattern, potentially through the elimination of HF from fragment ions. nih.gov
Predicted Fragmentation Pathways for this compound:
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z |
| 163 | [C9H5FNO]+ | H• | 162 |
| 163 | [C8H6FN]+ | CO | 135 |
| 163 | [C8H5FN]+• | H• + CO | 134 |
| 135 | [C7H4N]+ | HF + HCN | 90 |
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a detailed fingerprint of the molecular structure of this compound, allowing for the identification of its key functional groups and providing insights into its conformational properties.
Characteristic Absorption Bands for Indole, Fluorine, and Carbaldehyde Moieties
The vibrational spectrum of this compound is a composite of the characteristic bands of its constituent parts: the indole ring system, the fluorine substituent, and the carbaldehyde group.
The indole moiety exhibits several characteristic vibrations. The N-H stretching vibration is typically observed in the range of 3400-3500 cm⁻¹ in the IR spectrum. aip.org Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings give rise to a series of bands between 1450 and 1620 cm⁻¹. scirp.org
The carbaldehyde group is characterized by a strong C=O stretching band in the IR spectrum, typically found between 1680 and 1715 cm⁻¹ for aromatic aldehydes. The aldehydic C-H stretching vibration usually appears as a pair of weak to medium bands in the region of 2700-2900 cm⁻¹.
The fluorine substituent attached to the aromatic ring will give rise to a strong C-F stretching vibration, which is typically observed in the 1250-1000 cm⁻¹ region of the IR spectrum.
Predicted Vibrational Frequencies for this compound:
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| N-H stretch | Indole | ~3450 | Medium-Strong | Weak |
| Aromatic C-H stretch | Indole | 3100-3000 | Medium | Strong |
| Aldehydic C-H stretch | Carbaldehyde | 2850, 2750 | Weak-Medium | Medium |
| C=O stretch | Carbaldehyde | ~1690 | Strong | Medium |
| Aromatic C=C stretch | Indole | 1620-1450 | Medium-Strong | Strong |
| C-F stretch | Fluoro-aromatic | ~1230 | Strong | Weak |
Conformational Insights from Vibrational Modes
The vibrational modes of this compound can provide valuable insights into its conformational preferences, particularly concerning the orientation of the carbaldehyde group relative to the indole ring. The planarity of the molecule can be inferred from the analysis of out-of-plane bending modes.
Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to predict the vibrational frequencies and intensities for different possible conformers. aip.org By comparing the calculated spectra with experimental IR and Raman data, the most stable conformer in the solid state or in solution can be determined. For instance, the position and intensity of the C=O stretching band can be sensitive to the degree of conjugation with the indole ring, which in turn depends on the dihedral angle between the aldehyde group and the ring.
Electronic Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy provides information about the electronic transitions within a molecule and is highly sensitive to the nature and position of substituents on the chromophore.
Chromophoric Properties and Absorption Maxima
The chromophore in this compound is the indole ring system, which possesses two characteristic electronic transitions, the ¹La and ¹Lb bands. nih.gov In nonpolar solvents, the absorption spectrum of indole typically shows a structured ¹Lb band around 280-290 nm and a more intense ¹La band at shorter wavelengths.
The presence of the fluorine and carbaldehyde substituents will significantly modulate the electronic properties of the indole chromophore. The fluorine atom, being an electron-withdrawing group via induction but an electron-donating group through resonance, will have a modest effect on the absorption maxima. The carbaldehyde group, a strong electron-withdrawing group, is expected to cause a significant red-shift (bathochromic shift) of the absorption bands due to the extension of the conjugated π-system. nih.gov
Predicted UV-Vis Absorption Maxima for this compound in a Nonpolar Solvent:
| Transition | Predicted λmax (nm) |
| ¹Lb | ~290-300 |
| ¹La | ~260-270 |
| n→π* (C=O) | ~320-340 |
Influence of Substitution Pattern on Electronic Transitions
The substitution pattern on the indole ring plays a crucial role in determining the energies of the electronic transitions. The position of the substituent influences the extent of its electronic interaction with the indole π-system.
In this compound, the fluorine at the 6-position and the carbaldehyde at the 7-position will perturb the electron density of the benzene portion of the indole ring. The electron-withdrawing nature of the carbaldehyde group is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the HOMO-LUMO energy gap and causing a bathochromic shift in the absorption spectrum. This effect is often more pronounced for the ¹La band than the ¹Lb band.
The fluorescence emission of substituted indoles is also highly dependent on the nature and position of the substituents. The electron-withdrawing carbaldehyde group may lead to a larger Stokes shift and potentially a lower fluorescence quantum yield compared to unsubstituted indole. The emission maximum is also expected to be red-shifted.
X-ray Crystallography for Solid-State Structure Determination
Extensive searches of prominent crystallographic and chemical literature databases, including the Cambridge Structural Database (CSD), the Crystallography Open Database (COD), and PubChem, have been conducted to obtain single-crystal X-ray diffraction data for this compound. These searches aimed to retrieve detailed structural information, such as bond lengths, bond angles, dihedral angles, intermolecular interactions, and conformational preferences in the crystalline state.
Despite a thorough investigation, no publicly available crystallographic data for the specific compound, this compound, could be located. The search results did yield structural information for various isomers and derivatives, including 6-fluoroindole-3-carbaldehyde, 6-fluoro-1H-indole-2-carbaldehyde, and 6-fluoro-1H-indole-3-carboxylic acid. However, in strict adherence to the request to focus solely on this compound, the data for these related but distinct compounds are not presented here.
Consequently, the following subsections on detailed structural analysis cannot be completed at this time due to the absence of the requisite experimental data for the target molecule.
Bond Lengths, Bond Angles, and Dihedral Angles Analysis
Detailed analysis of bond lengths, bond angles, and dihedral angles is contingent on the availability of a solved crystal structure. As no such data has been found for this compound in the searched databases, a quantitative discussion of these parameters is not possible.
Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The characterization of intermolecular interactions such as hydrogen bonding (involving the indole N-H and the aldehyde C=O), potential halogen bonding (involving the fluorine substituent), and π-π stacking of the indole rings relies on the precise atomic coordinates and packing arrangement determined by X-ray crystallography. Without this data, a definitive analysis of the supramolecular architecture of this compound in the solid state cannot be provided.
Conformational Preferences in the Crystalline State
The conformational preferences of the 7-carbaldehyde group relative to the indole ring are a key aspect of the molecule's solid-state structure. Torsion angles defining this orientation are determined from crystallographic data. In the absence of this information for this compound, a discussion of its conformational preferences in the crystalline state would be speculative.
Computational and Theoretical Investigations of 6 Fluoro 1h Indole 7 Carbaldehyde
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the behavior of molecular systems. These methods offer a balance between computational cost and accuracy, making them ideal for studying the geometry, electronics, and spectroscopic properties of substituted indoles.
The foundational step in any computational analysis is the optimization of the molecule's geometry to find its lowest energy conformation. For 6-Fluoro-1H-indole-7-carbaldehyde, the indole (B1671886) ring system, composed of a fused benzene (B151609) and pyrrole (B145914) ring, is expected to be largely planar. Studies on similar compounds, such as 6-fluoro-1H-indole-3-carboxylic acid, have shown that the non-hydrogen atoms of the indole core are approximately coplanar.
The primary conformational freedom in this compound arises from the rotation of the carbaldehyde group (-CHO) around the C7-C(aldehyde) bond. Two principal planar conformers are possible: one where the carbonyl oxygen is oriented towards the C6-fluorine (syn) and another where it is oriented away from it (anti). The relative stability of these conformers is determined by a delicate balance of steric hindrance and intramolecular interactions, such as potential weak hydrogen bonds or electrostatic interactions. DFT calculations would be essential to determine the global minimum energy structure and the energy barrier for rotation between these conformers.
Table 1: Predicted Bond Lengths of this compound (Based on Analogous Structures) Note: These are estimated values based on computational data for indole and substituted indoles. chemrxiv.org
| Bond | Predicted Length (Å) |
|---|---|
| N1-C2 | 1.37 |
| C2-C3 | 1.38 |
| C3-C3a | 1.40 |
| C6-F | 1.35 |
| C7-C(aldehyde) | 1.48 |
| C(aldehyde)=O | 1.22 |
The electronic structure of a molecule governs its reactivity and photophysical properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding.
In indole derivatives, the HOMO is typically a π-orbital delocalized across the indole ring system. The LUMO is also a π*-orbital. For this compound, the HOMO is expected to retain its primary indole character, while the LUMO will likely have significant contributions from the electron-withdrawing carbaldehyde group, localized on the C=O bond and the adjacent aromatic ring.
The HOMO-LUMO energy gap (ΔE) is a critical parameter, indicating the kinetic stability and the energy required for electronic excitation. Both the fluorine atom and the carbaldehyde group are electron-withdrawing, which is expected to stabilize both the HOMO and LUMO levels. However, the stabilization of the LUMO is generally more pronounced, leading to a reduction in the HOMO-LUMO gap compared to unsubstituted indole. A smaller gap suggests higher reactivity and a bathochromic (red) shift in the UV-Vis absorption spectrum. nih.govjoaquinbarroso.com
Table 2: Predicted Frontier Molecular Orbital Energies of this compound Note: Values are estimated based on trends observed in computational studies of substituted indoles. semanticscholar.org
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO | -5.8 to -6.2 |
| LUMO | -1.6 to -2.0 |
| HOMO-LUMO Gap (ΔE) | 3.8 to 4.6 |
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for predicting sites for electrophilic and nucleophilic attack. nih.govyoutube.com
For this compound, the MEP map is expected to show:
Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. The most negative potential is anticipated around the carbonyl oxygen atom due to its lone pairs and high electronegativity. The region around the pyrrole nitrogen and the π-system of the indole ring would also exhibit negative potential, though to a lesser extent than the carbonyl oxygen. researchgate.netacs.org
Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. The most positive potential is expected on the hydrogen atom of the N-H group, making it a potential hydrogen bond donor. The hydrogen of the aldehyde group (formyl proton) and the carbonyl carbon would also exhibit significant positive potential. researchgate.netacs.org
Neutral Potential (Green): These regions are typically the non-polar C-H bonds of the aromatic ring.
The fluorine atom will create a region of negative potential around itself while simultaneously increasing the positive potential on the adjacent carbon atom (C6).
Computational methods can accurately predict various spectroscopic parameters, which are crucial for experimental characterization.
NMR Chemical Shifts: The chemical environment of each nucleus determines its NMR signal. By analyzing data for indole-7-carbaldehyde nih.govnist.gov and the known substituent effects of fluorine, a predicted ¹H and ¹³C NMR spectrum can be constructed. The electron-withdrawing aldehyde group at C7 will deshield the adjacent H4 and H5 protons, shifting them downfield. The fluorine at C6 will strongly influence the chemical shifts of H5 and the now absent H6, and will introduce characteristic C-F and H-F coupling constants.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: Predicted values are relative to TMS and are based on data from indole-7-carbaldehyde nih.gov and known fluorine substituent effects.
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| 2 | ~7.3 | ~128 |
| 3 | ~6.6 | ~104 |
| 4 | ~7.9 | ~128 |
| 5 | ~7.1 (doublet of doublets) | ~110 (doublet, JC-F) |
| 6 | - | ~160 (doublet, JC-F) |
| 7 | - | ~118 |
| Aldehyde H | ~10.1 | - |
| Aldehyde C | - | ~186 |
| NH | ~11.5 (broad) | - |
Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict these frequencies with good accuracy. nist.gov Key vibrational bands for this compound would include the N-H stretching, aromatic C-H stretching, the strong C=O stretching of the aldehyde, C=C aromatic ring stretching, and the C-F stretching.
Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) Note: Based on typical ranges for the respective functional groups in related molecules. tandfonline.com
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| N-H stretch | 3400 - 3450 |
| Aromatic C-H stretch | 3050 - 3150 |
| Aldehyde C-H stretch | 2720 - 2820 |
| C=O stretch (aldehyde) | 1680 - 1700 |
| Aromatic C=C stretch | 1500 - 1620 |
| C-F stretch | 1200 - 1270 |
UV-Vis Absorption Maxima: The electronic transitions, primarily the HOMO→LUMO transition, determine the UV-Vis absorption spectrum. Indole itself has characteristic ¹Lₐ and ¹Lₑ absorption bands. nih.govcore.ac.uk The presence of the electron-withdrawing fluorine and carbaldehyde substituents is expected to cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted indole. nih.gov TD-DFT calculations are the standard method for predicting these electronic transitions and their corresponding absorption wavelengths (λ_max).
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is a key tool for elucidating reaction mechanisms, mapping potential energy surfaces, and characterizing transition states. While specific mechanistic studies for this compound are lacking, its structure suggests several plausible reaction pathways that could be modeled.
For instance, indole aldehydes are known precursors in reactions like the Fischer indole synthesis or can participate in Friedel-Crafts type reactions. rsc.orgbyjus.com A computational study could model the reaction of this compound with a nucleophile. This would involve:
Reactant and Product Optimization: Finding the minimum energy structures of the reactants and products.
Transition State (TS) Search: Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. This is a critical step, often employing methods like Synchronous Transit-Guided Quasi-Newton (STQN).
Frequency Calculation: Confirming the nature of the stationary points. A stable minimum has all real frequencies, while a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the reaction path from the transition state down to the reactants and products, confirming that the located TS correctly connects the intended species.
Such studies would provide invaluable insights into the reaction's feasibility, kinetics, and the influence of the fluoro and carbaldehyde groups on the reaction barrier.
Analysis of Fluorine’s Electronic Effects (e.g., Inductive, Resonance Effects) on Indole Aromaticity and Reactivity
The fluorine atom at the C6 position exerts profound electronic effects on the indole ring, which are a combination of inductive and resonance effects.
Resonance Effect (+R or Mesomeric Effect): The lone pairs on the fluorine atom can be delocalized into the π-system of the aromatic ring. khanacademy.org This donation of electron density via resonance increases the electron density at the ortho and para positions relative to the fluorine atom. In this case, it would enhance electron density at C5 and C7.
Non-Covalent Interactions (e.g., Halogen Bonding involving Fluorine)
The study of non-covalent interactions is crucial for understanding the behavior of molecules in various chemical and biological contexts. Halogen bonding, a specific type of non-covalent interaction, has gained significant attention, particularly in medicinal chemistry and materials science. acs.org This interaction involves an electrophilic region on a halogen atom, known as a σ-hole, and a nucleophilic site.
In the case of this compound, the fluorine atom, although being the lightest halogen, can participate in halogen bonding, albeit generally weaker compared to its heavier counterparts like chlorine, bromine, and iodine. acs.org The strength and nature of such interactions are highly dependent on the electronic environment of the fluorine atom. High-level quantum chemical methods are the preferred tools for accurately describing these interactions. acs.org
While general principles of halogen bonding are well-established, specific computational or experimental studies detailing the non-covalent interactions, including potential intramolecular or intermolecular halogen bonds involving the fluorine atom in this compound, have not been specifically reported. Research on other halogenated indole derivatives has shown the importance of these interactions in protein-ligand binding. acs.org
Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling
Cheminformatics and Quantitative Structure-Property Relationship (QSPR) modeling are powerful tools in modern drug discovery and materials science. These computational techniques aim to establish a mathematical relationship between the chemical structure of a compound and its properties or activities.
For indole derivatives, QSPR studies have been conducted to predict various properties, including their potential as therapeutic agents. mdpi.com These models often utilize a range of molecular descriptors that encode structural, electronic, and physicochemical features of the molecules.
However, a specific cheminformatics analysis or a dedicated QSPR model for this compound is not available in the current body of scientific literature. The development of such models would require a dataset of related compounds with measured properties, which could then be used to predict the characteristics of this compound. While general QSPR models for indole-based compounds exist, their direct applicability and the specific predicted properties for this exact isomer remain uninvestigated. mdpi.com
Applications of 6 Fluoro 1h Indole 7 Carbaldehyde in Organic Synthesis and Material Sciences
Building Block for Complex Heterocyclic Scaffolds
The strategic placement of the fluorine atom and the aldehyde functionality on the indole (B1671886) ring makes 6-Fluoro-1H-indole-7-carbaldehyde a highly valuable precursor for the synthesis of more elaborate heterocyclic structures.
Synthesis of Polycyclic Indole Derivatives
The indole nucleus is a common motif in a vast number of natural products and synthetically important molecules. The presence of the aldehyde group at the C7 position of this compound provides a convenient handle for annulation reactions, leading to the formation of polycyclic indole derivatives. While specific examples for the 6-fluoro-7-carbaldehyde isomer are not extensively documented, related studies on other indolecarbaldehydes demonstrate the feasibility of such transformations. For instance, rhodium-catalyzed cascade annulations of indolyl aldehydes with alkynes have been shown to produce cyclopenta[b]indol-1(4H)-ones. acs.orgacs.org This methodology, which is compatible with halogen-substituted indole aldehydes, could potentially be applied to this compound to generate novel polycyclic systems. acs.orgacs.org The electron-withdrawing nature of the fluorine atom could influence the reactivity and regioselectivity of these cyclization reactions, offering a pathway to unique molecular architectures. Further research in this area could lead to the development of efficient routes to previously inaccessible polycyclic indole derivatives.
Precursor for Other Fluorinated Indoles and Carbaldehyde Derivatives
This compound serves as a valuable starting material for the synthesis of a variety of other fluorinated indole and carbaldehyde derivatives. The aldehyde group can be readily transformed into other functional groups through standard organic transformations. For example, oxidation of the aldehyde would yield the corresponding carboxylic acid, 6-fluoro-1H-indole-7-carboxylic acid, a compound with its own set of potential applications. nih.gov Conversely, reduction of the aldehyde would furnish the corresponding alcohol, (6-fluoro-1H-indol-7-yl)methanol.
Furthermore, the reactivity of the indole nitrogen allows for N-alkylation or N-arylation, leading to a wider range of substituted indole derivatives. The fluorine atom at the C6 position is generally stable but can influence the electronic properties of the indole ring, which in turn can affect the reactivity of the aldehyde and the indole nucleus itself. This allows for the fine-tuning of molecular properties in the resulting derivatives.
Role in Total Synthesis of Complex Natural Products and Analogues
The indole framework is a cornerstone of numerous biologically active natural products, often referred to as indole alkaloids. nih.gov The total synthesis of these complex molecules is a significant challenge in organic chemistry and often relies on the availability of versatile building blocks. While there are no specific reports detailing the use of this compound in the total synthesis of a natural product, its structural features make it a promising candidate for the synthesis of natural product analogues.
The introduction of a fluorine atom into a molecule can significantly alter its properties, and fluorinated analogues of natural products are often synthesized to explore these effects. The Pictet-Spengler reaction, a key transformation in the synthesis of many indole alkaloids, utilizes an aldehyde and a tryptamine (B22526) derivative. nih.gov this compound could potentially be employed in such reactions to generate novel fluorinated analogues of known natural products. The Fischer indole synthesis is another powerful method for constructing the indole ring system and has been widely applied in the total synthesis of natural products. dntb.gov.ua
Development of Novel Organic Reactions and Methodologies
The unique reactivity of indole carbaldehydes has spurred the development of new synthetic methodologies. The aldehyde group can act as a directing group in C-H activation reactions, enabling the functionalization of otherwise unreactive positions on the indole ring. For example, rhodium-catalyzed aldehyde-directed oxidative [3+2] cascade annulations of indolecarbaldehydes with alkynes have been developed to synthesize cyclopenta[b]indol-1(4H)-ones. acs.org This reaction proceeds through a C2-H activation mechanism and is compatible with various substituents on the indole ring, including halogens. acs.orgacs.org
The application of such methodologies to this compound could lead to the discovery of new reaction pathways and the synthesis of novel fluorinated heterocyclic compounds. The electronic influence of the fluorine atom at the C6 position and the aldehyde at the C7 position could lead to unique reactivity patterns, offering opportunities for the development of highly selective and efficient synthetic methods.
Potential Applications in Functional Materials
The photophysical and electronic properties of indole derivatives have led to their investigation in the field of functional organic materials. While direct applications of this compound in this area are not yet established, the properties of related compounds suggest its potential.
The products of the aforementioned rhodium-catalyzed annulation of indolecarbaldehydes, cyclopenta[b]indol-1(4H)-ones, can be further transformed into spiro[furan-2,2'-indoline]-3',5-diones, which have been shown to exhibit tunable blue or green emission properties. acs.org This suggests that derivatives of this compound could be explored for the development of novel fluorescent probes and organic light-emitting diodes (OLEDs). The design of fluorescent probes often involves the conjugation of a fluorophore with a receptor that can interact with a specific analyte. nih.govrsc.orgbath.ac.uk The indole scaffold can act as a fluorophore, and the carbaldehyde group provides a site for further functionalization to introduce a receptor unit. Benzaldehyde-indole fused chromophores have been utilized as fluorescent probes for the detection of ions like cyanide and hypochlorite. rsc.org
In the realm of organic semiconductors, π-conjugated organic molecules are of great interest. cas.org Indole derivatives, with their extended π-system, are potential candidates for use in organic field-effect transistors (OFETs) and other electronic devices. The introduction of fluorine atoms can modulate the electronic properties of organic materials, often leading to improved performance. Therefore, polymers or oligomers derived from this compound could exhibit interesting semiconducting properties.
Ligand Design and Coordination Chemistry
The indole scaffold and its derivatives can act as ligands in coordination chemistry, forming complexes with various metal ions. The nitrogen atom of the indole ring and the oxygen atom of the carbaldehyde group in this compound can act as donor atoms, allowing the molecule to function as a bidentate ligand.
The synthesis of metal complexes with indole-containing ligands has been reported, showcasing the versatility of this class of compounds in coordination chemistry. For example, nickel(II) complexes have been synthesized from 2-imino-indole derivatives, which were prepared by the condensation of an aniline (B41778) with 3-chloro-1H-indole-2-carboxaldehyde. nih.gov Similarly, zinc(II) complexes with 3-((1H-imidazol-1-yl)methyl)-1H-indole ligands have been prepared. nih.gov These examples highlight the potential of indole derivatives to form stable complexes with transition metals. The coordination of this compound to metal centers could lead to the formation of novel organometallic complexes with interesting catalytic or material properties. The electronic properties of the ligand, influenced by the fluorine atom, could have a significant impact on the properties of the resulting metal complexes.
Future Research Directions and Unexplored Potential of 6 Fluoro 1h Indole 7 Carbaldehyde
Development of More Efficient and Stereoselective Synthetic Routes
The development of robust and efficient synthetic pathways is the foundation for exploring the chemistry of any new compound. For 6-Fluoro-1H-indole-7-carbaldehyde, future research should prioritize the creation of synthetic routes that are not only high-yielding but also offer stereoselectivity where applicable.
Currently, the synthesis of many substituted indole-3-carbaldehydes is achieved through established methods like the Vilsmeier-Haack reaction. ekb.egHowever, formylation at the C7 position is less common and often requires multi-step sequences or specialized starting materials. A significant breakthrough would be the development of a direct C7-formylation method for 6-fluoroindole (B127801).
Future investigations could adapt modern synthetic strategies to this target. For instance, methods that utilize pyrrole-3-carboxaldehydes to construct the benzenoid portion of the indole (B1671886) could offer a flexible and efficient route to 7-substituted indoles. nih.govSuch a strategy could provide better control over the substitution pattern.
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Approach | Potential Starting Materials | Key Transformation | Anticipated Advantages | Potential Challenges |
| Directed Ortho-Metalation | N-protected 6-fluoroindole | Lithiation followed by formylation | High regioselectivity for C7 | Requires cryogenic conditions, sensitive reagents |
| Annulation from Pyrrole (B145914) | Substituted pyrrole-3-carbaldehyde | Wittig olefination & Houben-Hoesch cyclization nih.gov | High flexibility, modular | Multi-step, optimization of cyclization needed |
| Late-Stage C-H Functionalization | 6-Fluoroindole | Transition-metal catalyzed C-H formylation | Atom economical, direct | Catalyst development, regioselectivity control |
Furthermore, the development of stereoselective routes for derivatives of this compound will be crucial. This could involve asymmetric catalysis to create chiral centers in subsequent reactions, opening doors to new classes of molecules with specific three-dimensional structures.
Exploration of Unconventional Reactivity Patterns (e.g., Photochemistry, Electrochemistry)
The inherent reactivity of the indole nucleus, combined with the electronic influence of the fluorine and aldehyde substituents, makes this compound a prime candidate for exploring unconventional reaction pathways.
Photochemistry: The interaction of light with the molecule could induce unique transformations not accessible through traditional thermal methods. Research could focus on intramolecular photocycloadditions, where the aldehyde or the indole double bond participates in forming new ring systems. The fluorine atom's influence on the excited state properties would be a key area of investigation.
Electrochemistry: Electrochemical methods offer a green and controlled way to mediate redox reactions. The aldehyde group can be electrochemically reduced to an alcohol or a pinacol, or oxidized to a carboxylic acid under specific conditions. Similarly, the indole ring can undergo electrochemical oxidation. Studying these processes could lead to highly selective and efficient transformations without the need for harsh chemical reagents.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow processing is revolutionizing chemical synthesis, offering enhanced safety, reproducibility, and scalability. mdpi.comThe synthesis and derivatization of this compound are well-suited for this technology.
Flow chemistry could enable precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for managing exothermic reactions or handling unstable intermediates. mdpi.comFor example, a multi-step synthesis involving a hazardous or short-lived reagent could be telescoped into a single, continuous operation, minimizing manual handling and improving safety.
Automated synthesis platforms, coupled with flow reactors, could accelerate the discovery of new derivatives. By systematically varying reactants and conditions, these platforms can rapidly generate libraries of compounds based on the this compound scaffold for various screening purposes.
Advanced Mechanistic Investigations to Uncover New Reaction Pathways
A deep understanding of reaction mechanisms is crucial for controlling reaction outcomes and discovering new reactivity. For this compound, several avenues for mechanistic investigation are ripe for exploration.
Studies on related indolecarbaldehydes have shown that the aldehyde can act as a directing group in transition-metal-catalyzed C-H activation reactions. acs.orgA key research direction would be to investigate if the C7-aldehyde group in this molecule can direct functionalization to the C6 or N1 positions of the indole ring. Isotopic labeling studies, kinetic analysis, and in-situ spectroscopic monitoring could be employed to elucidate the operative mechanisms. Uncovering such pathways could provide novel strategies for elaborating the indole core.
Computational-Guided Design of Novel Derivatives with Enhanced Properties (non-biological)
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work. For this compound, density functional theory (DFT) and other computational methods can be used to design new derivatives with tailored (non-biological) properties, such as for advanced materials.
Researchers can computationally model how modifications to the core structure—for example, by converting the aldehyde into other functional groups or by adding substituents to the nitrogen—would affect its electronic and photophysical properties. nih.govThis could guide the synthesis of novel dyes, sensors, or organic electronic materials.
Table 2: Computationally Proposed Derivatives for Materials Science Applications
| Derivative Class | Proposed Modification | Target Property | Potential Application |
| Donor-Acceptor Chromophores | Knoevenagel condensation of the aldehyde with electron-rich moieties | Tunable absorption/emission spectra | Organic light-emitting diodes (OLEDs), Dyes |
| Conjugated Polymers | Polymerization through the indole nitrogen and another reactive site | Electrical conductivity, band gap | Organic photovoltaics (OPVs), Transistors |
| Fluorophores | Annulation reactions to form extended, rigid polycyclic systems | High quantum yield, solvatochromism | Fluorescent probes, Chemical sensors |
Scalability and Industrial Relevance of Synthetic Methods
For any chemical discovery to have a practical impact, its synthesis must be scalable. Future research must address the scalability of synthetic routes to this compound. A process that is elegant on a lab scale may not be viable for industrial production due to cost, safety, or equipment limitations.
The development of a robust, scalable synthesis will involve optimizing reaction conditions to minimize the use of expensive reagents and hazardous solvents, and to ensure the process can be safely performed on a larger scale. The integration of flow chemistry, as mentioned earlier, is a promising strategy for achieving scalability. mdpi.com
Green and Sustainable Innovations in its Chemical Transformations
Modern chemical research places a strong emphasis on sustainability. Future work on this compound should incorporate principles of green chemistry. nih.govresearchgate.netThis includes the use of environmentally benign solvents (like water or bio-derived solvents), the development of catalyst systems that can be recycled and reused, and designing reactions with high atom economy. beilstein-journals.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. tandfonline.comtandfonline.comExploring the application of microwave irradiation to the synthesis and reactions of this compound could lead to more efficient and sustainable chemical processes. psu.eduresearchgate.net By focusing on these future research directions, the scientific community can fully explore and harness the potential of this compound, paving the way for new discoveries and applications in the chemical sciences.
Q & A
Basic: What are the recommended synthetic routes for 6-Fluoro-1H-indole-7-carbaldehyde, and how can reaction conditions be optimized?
Answer:
Synthesis of this compound typically involves functionalization of the indole core. A common approach is Vilsmeier-Haack formylation on fluorinated indole precursors. For example, 6-fluoroindole can undergo formylation at the 7-position using POCl₃ and DMF under controlled temperatures (0–5°C) . Optimization should focus on:
- Catalyst stoichiometry : Excess POCl₃ may lead to over-chlorination; maintain a 1:1.2 ratio of indole to POCl₃.
- Temperature control : Higher yields (>70%) are achieved at 0°C, minimizing side reactions like polymerization.
- Workup : Neutralize with aqueous NaHCO₃ to isolate the aldehyde without degradation.
Table 1: Example conditions for indole formylation (adapted from similar derivatives ):
| Precursor | Reagents | Temp (°C) | Yield (%) |
|---|---|---|---|
| 6-Fluoroindole | DMF, POCl₃ | 0–5 | 65–75 |
| 7-Bromoindole | DMF, POCl₃ | 10 | 60 |
Basic: Which analytical techniques are most reliable for characterizing this compound?
Answer:
A multi-technique approach is critical:
- ¹H/¹³C NMR : Confirm the aldehyde proton (δ 9.8–10.2 ppm) and fluorine-induced deshielding in adjacent carbons .
- X-ray crystallography : Resolve structural ambiguities (e.g., regiochemistry) using SHELX software for refinement . For example, SHELXL refines anisotropic displacement parameters for fluorine atoms, which are prone to thermal motion.
- HPLC-MS : Monitor purity (>98%) and detect trace byproducts (e.g., formylated isomers).
Advanced: How can computational methods like molecular docking predict the reactivity of this compound in drug design?
Answer:
AutoDock4 is suitable for studying interactions between this compound and biological targets:
- Receptor flexibility : Use the "flexible sidechain" mode to model induced-fit binding (e.g., with kinases or GPCRs) .
- Scoring function : Validate docking poses with experimental IC₅₀ data. For example, a ΔG of −8.5 kcal/mol may correlate with nM-level inhibition.
- Limitations : Fluorine’s electronegativity can perturb electrostatic potentials; supplement with DFT calculations (not explicitly in evidence but inferred from structural studies ).
Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound derivatives?
Answer:
Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal packing effects:
Cross-validate techniques : Compare solution-state (NMR) and solid-state (X-ray) data. For example, aldehyde tautomers in solution may appear as averaged signals in NMR but resolve in crystallography .
Theoretical modeling : Use SHELXL refinement to assess whether disorder in crystal structures explains NMR anomalies .
Dynamic NMR : Lower temperatures (<−40°C) may "freeze" conformational exchange, splitting broad peaks into distinct signals.
Advanced: What safety protocols are critical when handling this compound due to its reactive aldehyde group?
Answer:
- PPE : Use nitrile gloves and goggles; aldehyde vapors require fume hoods .
- Storage : Keep at −20°C under nitrogen to prevent oxidation.
- Waste disposal : Quench excess aldehyde with bisulfite solution before disposal .
Advanced: How can researchers address conflicting biological activity data in structure-activity relationship (SAR) studies?
Answer:
Contradictions may stem from assay variability or off-target effects:
Dose-response curves : Ensure consistent IC₅₀ measurements across replicates.
Counter-screening : Test against related targets (e.g., kinase panels) to rule out promiscuity.
Metabolic stability : Assess if fluorine substitution alters pharmacokinetics (e.g., CYP450 interactions) .
Basic: What are the key physicochemical properties of this compound for solubility and formulation studies?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
